molecular formula C8H12INO B6263185 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one CAS No. 2193067-70-6

5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one

Cat. No. B6263185
CAS RN: 2193067-70-6
M. Wt: 265.1
InChI Key:
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Description

5-(Iodomethyl)-6-azabicyclo[3.2.1]octan-7-one, commonly referred to as 5-I-6-ABC, is an organic compound with an interesting cyclic structure. It is composed of an iodomethyl group, a six-membered ring, and a seven-membered ring. 5-I-6-ABC is a versatile compound with numerous applications in scientific research, including synthesis, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

5-I-6-ABC has numerous applications in scientific research. It has been used as a reagent in the synthesis of other compounds, including polymers and pharmaceuticals. It has also been used as a catalyst in organic reactions, such as the synthesis of polymers, and as a ligand in coordination chemistry. Additionally, 5-I-6-ABC has been used to study the mechanism of action of various biological molecules, such as enzymes and proteins, and to study the biochemical and physiological effects of various drugs.

Mechanism of Action

The mechanism of action of 5-I-6-ABC is not fully understood. However, it is believed that the compound binds to certain biological molecules, such as enzymes and proteins, and modulates their activity. Additionally, it is believed that 5-I-6-ABC can interact with other molecules, such as drugs, and affect their activity.
Biochemical and Physiological Effects
5-I-6-ABC has been shown to have a variety of biochemical and physiological effects. In animal studies, 5-I-6-ABC has been shown to reduce inflammation and pain, and to have anti-tumor and anti-cancer properties. Additionally, 5-I-6-ABC has been shown to have neuroprotective, antioxidant, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-I-6-ABC in laboratory experiments is its high yield and low cost. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. However, there are some limitations to using 5-I-6-ABC in laboratory experiments. For example, it is not very soluble in water, so it must be used in organic solvents. Additionally, its mechanism of action is not fully understood, so it may not be suitable for some experiments.

Future Directions

There are a number of potential future directions for 5-I-6-ABC research. For example, further studies could be conducted to better understand its mechanism of action and to identify new applications for the compound. Additionally, further studies could be conducted to explore its potential therapeutic applications, such as its potential to treat cancer and other diseases. Finally, further studies could be conducted to optimize the synthesis of 5-I-6-ABC and to identify new synthetic routes for the compound.

Synthesis Methods

5-I-6-ABC is synthesized from commercially available raw materials such as iodomethane, 1,2-dibromoethane, and 1,2-dichloroethane. The synthesis procedure involves a series of steps, starting with the formation of a cyclic bromo-iodo-dichloroethane intermediate. This intermediate is then reacted with a base to form the desired 5-I-6-ABC. The reaction is typically carried out in aqueous solutions at room temperature, and the yield of 5-I-6-ABC is typically high.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "6-azabicyclo[3.2.1]octan-7-one", "Iodine", "Sodium hydroxide", "Hydrogen peroxide", "Acetic acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Dissolve 6-azabicyclo[3.2.1]octan-7-one in acetic acid and add iodine to the solution. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 2: Add sodium hydroxide to the reaction mixture to neutralize the acetic acid. Extract the product with dichloromethane and wash the organic layer with water.", "Step 3: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 4: Dissolve the crude product in a mixture of acetic acid and hydrogen peroxide. Heat the mixture to reflux for several hours until the reaction is complete.", "Step 5: Add sodium chloride to the reaction mixture to precipitate the product. Filter the product and wash it with water.", "Step 6: Dry the product under vacuum to obtain 5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one." ] }

CAS RN

2193067-70-6

Product Name

5-(iodomethyl)-6-azabicyclo[3.2.1]octan-7-one

Molecular Formula

C8H12INO

Molecular Weight

265.1

Purity

95

Origin of Product

United States

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